molecular formula C20H22ClNO3S B453449 METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B453449
M. Wt: 391.9g/mol
InChI Key: HQSHFOCPTVUXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyclopentylpropanoyl group, and a thiophenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core thiophene structure. The chlorophenyl group is introduced through a substitution reaction, while the cyclopentylpropanoyl group is added via an acylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(4-CHLOROPHENYL)-2-(3-CYCLOPENTYLPROPANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives and compounds containing chlorophenyl and cyclopentylpropanoyl groups.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable subject of study for developing new applications and understanding its behavior in various contexts.

Properties

Molecular Formula

C20H22ClNO3S

Molecular Weight

391.9g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(3-cyclopentylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO3S/c1-25-20(24)18-16(14-7-9-15(21)10-8-14)12-26-19(18)22-17(23)11-6-13-4-2-3-5-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,23)

InChI Key

HQSHFOCPTVUXME-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC3CCCC3

Origin of Product

United States

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